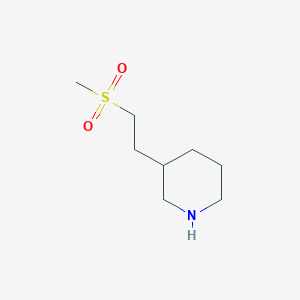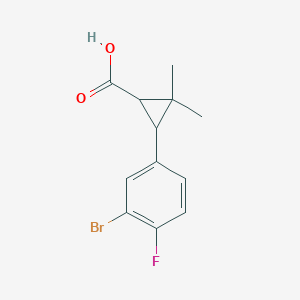
3-Methyl-1-(methylamino)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(methylamino)butan-2-ol is an organic compound with the molecular formula C6H15NO It is a secondary alcohol and an amine, characterized by the presence of both a hydroxyl group (-OH) and a methylamino group (-NHCH3) attached to a butane backbone
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One of the methods to synthesize this compound involves the hydroboration-oxidation of 3-methylbut-1-ene.
Addition of Water: Another method involves the addition of water to 3-methylbut-1-ene in the presence of dilute sulfuric acid (H2SO4), following Markovnikov’s rule.
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the principles of hydroboration-oxidation and acid-catalyzed hydration can be scaled up for industrial synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form primary amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Hydrochloric acid (HCl) and other halogenating agents can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Primary amines or alcohols.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
3-Methyl-1-(methylamino)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of metabolic pathways involving amines and alcohols.
Industry: It can be used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(methylamino)butan-2-ol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors that recognize amine and alcohol groups.
Pathways Involved: It may participate in metabolic pathways involving the oxidation and reduction of amines and alcohols, influencing cellular processes.
Comparación Con Compuestos Similares
3-Methyl-2-butanol: Another secondary alcohol with similar structural features but lacking the methylamino group.
Isoamyl alcohol (3-Methyl-1-butanol): A primary alcohol with a similar carbon backbone but different functional groups.
2-Methyl-2-butanol: A tertiary alcohol with a similar carbon skeleton but different functional groups.
Uniqueness:
- The presence of both a hydroxyl group and a methylamino group in 3-Methyl-1-(methylamino)butan-2-ol makes it unique compared to other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and potential applications.
Propiedades
Fórmula molecular |
C6H15NO |
|---|---|
Peso molecular |
117.19 g/mol |
Nombre IUPAC |
3-methyl-1-(methylamino)butan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(8)4-7-3/h5-8H,4H2,1-3H3 |
Clave InChI |
RAKKFSLKTUFWPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CNC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


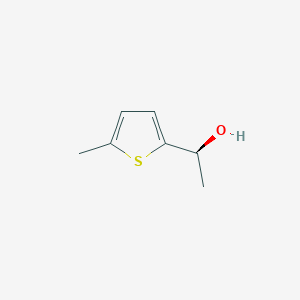
![methyl(6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylatedihydrochloride](/img/structure/B13610538.png)
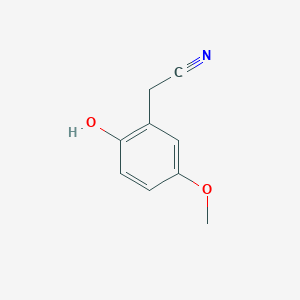
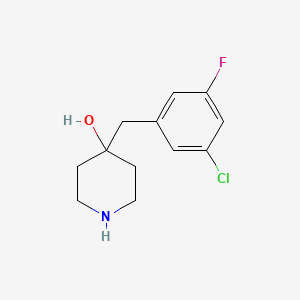
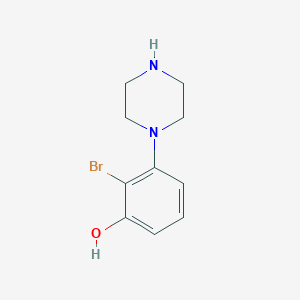
![3-(4-Piperidinyl)imidazo[1,2-a]pyridine](/img/structure/B13610564.png)
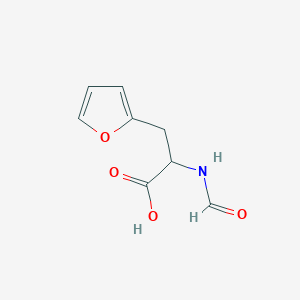
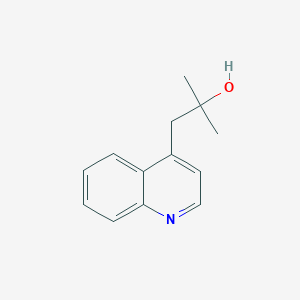

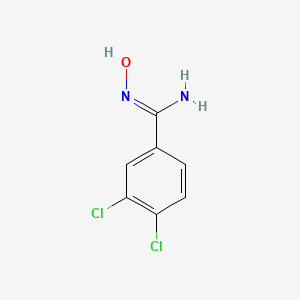

![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoicacid](/img/structure/B13610604.png)
